molecular formula C10H10N2O B14494159 2,2'-Bipyridine water CAS No. 64122-67-4

2,2'-Bipyridine water

Cat. No.: B14494159
CAS No.: 64122-67-4
M. Wt: 174.20 g/mol
InChI Key: ZWSZFTZCDGBJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bipyridine is an organic compound with the formula C₁₀H₈N₂. It is a colorless solid and an important isomer of the bipyridine family. This compound is a bidentate chelating ligand, forming complexes with many transition metals. The compound is known for its ability to form stable complexes with metal ions, which makes it valuable in various chemical applications .

Chemical Reactions Analysis

2,2’-Bipyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bipyridyl N-oxide.

    Reduction: It can be reduced to form dihydrobipyridine.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2’-Bipyridine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. For example, in coordination chemistry, it forms a five-membered chelate ring with metal ions, which can alter the reactivity and properties of the metal center .

Comparison with Similar Compounds

2,2’-Bipyridine is often compared with other similar compounds, such as:

2,2’-Bipyridine is unique due to its specific coordination geometry and ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications.

Properties

CAS No.

64122-67-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;hydrate

InChI

InChI=1S/C10H8N2.H2O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H2

InChI Key

ZWSZFTZCDGBJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.